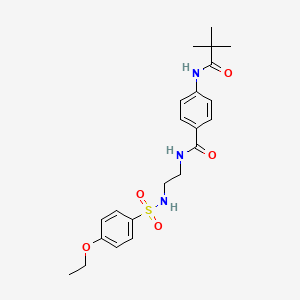
tert-Butyl (2-(3-(2-aminoethyl)-3H-diazirin-3-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl (2-(3-(2-aminoethyl)-3H-diazirin-3-yl)ethyl)carbamate” is a chemical compound with the molecular formula C9H20N2O2 . It has an average mass of 188.267 Da and a monoisotopic mass of 188.152481 Da . This compound is also known by its IUPAC name, 2-Methyl-2-propanyl (2-aminoethyl)ethylcarbamate .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-(3-(2-aminoethyl)-3H-diazirin-3-yl)ethyl)carbamate” consists of a carbamate group attached to a tert-butyl group and an ethyl group . The compound also contains an aminoethyl group .Physical And Chemical Properties Analysis
“tert-Butyl (2-(3-(2-aminoethyl)-3H-diazirin-3-yl)ethyl)carbamate” is a white crystalline powder . It has a molecular weight of 188.27 . The compound should be stored at 2-8°C .Scientific Research Applications
Synthetic Methods and Crystallography
- The compound was prepared from 3-amino-9-ethylcarbazole and di-tert-butyldicarbonate with good yield and characterized through NMR, IR spectroscopy, and single crystal X-ray diffraction studies, revealing a non-planar conformation except for the carbazole moiety (Kant, Singh, & Agarwal, 2015).
Application in Synthesis of Bioactive Compounds
- Tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), indicating its potential in pharmaceutical applications (Zhao, Guo, Lan, & Xu, 2017).
Use in Stereoselective Synthesis
- The compound has been utilized in highly stereoselective asymmetric aldol reactions to create building blocks for novel protease inhibitors, showcasing its significance in stereoselective organic synthesis (Ghosh, Cárdenas, & Brindisi, 2017).
Role in Antibacterial Compound Synthesis
- In the design and synthesis of antibacterial compounds, derivatives of tert-butyl (2-(3-(2-aminoethyl)-3H-diazirin-3-yl)ethyl)carbamate have been synthesized and characterized, displaying potential in developing new antibacterial agents (Prasad, 2021).
Crystal Structure Analysis
- Crystal structure studies of related compounds, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, have revealed insights into molecular interactions like hydrogen and halogen bonds, which are crucial for understanding the chemical behavior of similar compounds (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).
Safety and Hazards
Future Directions
As for future directions, “tert-Butyl (2-(3-(2-aminoethyl)-3H-diazirin-3-yl)ethyl)carbamate” and similar compounds are often used for research and development purposes . They may have potential applications in various fields of chemistry and medicine, but further studies are needed to explore these possibilities.
properties
IUPAC Name |
tert-butyl N-[2-[3-(2-aminoethyl)diazirin-3-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2/c1-9(2,3)16-8(15)12-7-5-10(4-6-11)13-14-10/h4-7,11H2,1-3H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDVPYDASJIRQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(N=N1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(3-(2-aminoethyl)-3H-diazirin-3-yl)ethyl)carbamate | |
CAS RN |
2137615-53-1 |
Source


|
| Record name | tert-butyl N-{2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

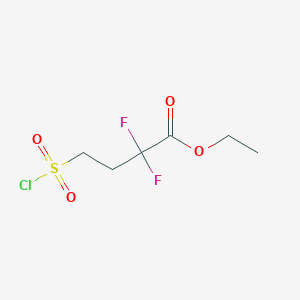


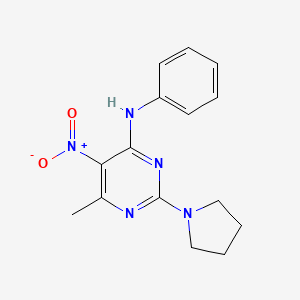

![4-[2-(2-Fluorophenoxy)propanoyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2362934.png)
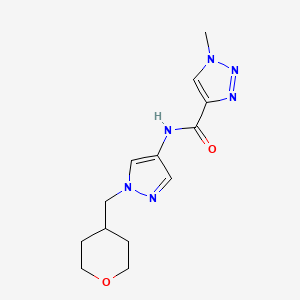
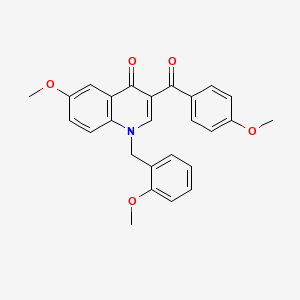
![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2362939.png)

![3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2362944.png)
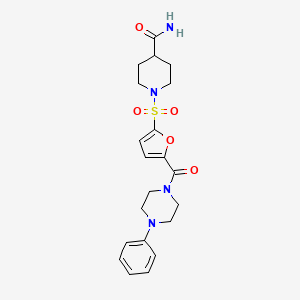
![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2362947.png)
